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Abstract
Ceftriaxone, a third-generation cephalosporin antibiotic, has demonstrated significant

neuroprotective effects in a variety of preclinical models of neurological disorders. Its primary

mechanism of action is the upregulation of the glutamate transporter 1 (GLT-1), also known as

excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in clearing excess

glutamate from the synaptic cleft. This action mitigates glutamate-induced excitotoxicity, a

common pathological hallmark in numerous neurological conditions. Beyond its influence on

glutamate homeostasis, ceftriaxone has been shown to modulate oxidative stress,

neuroinflammation, and apoptotic pathways. This technical guide provides an in-depth

overview of the core mechanisms of ceftriaxone in the context of neurological disorders,

supported by quantitative data, detailed experimental protocols, and visualizations of key

signaling pathways.

Core Mechanism of Action: Upregulation of
Glutamate Transporter 1 (GLT-1)
The principal neuroprotective effect of ceftriaxone is attributed to its ability to increase the

expression and function of the astrocytic glutamate transporter GLT-1.[1][2][3] GLT-1 is

responsible for the majority of glutamate uptake in the central nervous system.[4] Dysregulation
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and downregulation of GLT-1 are implicated in the pathophysiology of several neurological

disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's

disease, stroke, and epilepsy.[2][5][6][7]

Ceftriaxone has been shown to enhance the transcription of the GLT-1 gene, leading to

increased protein expression and subsequent augmentation of glutamate clearance from the

synapse.[5][8] This reduction in extracellular glutamate levels protects neurons from the

excitotoxic cascade, which involves excessive activation of glutamate receptors, calcium influx,

and initiation of cell death pathways.

Signaling Pathway for Ceftriaxone-Induced GLT-1
Upregulation
The precise signaling cascade through which ceftriaxone upregulates GLT-1 is an area of

active investigation. However, studies suggest the involvement of the Akt/NF-κB signaling

pathway. Ceftriaxone treatment has been associated with increased phosphorylation of Akt and

subsequent nuclear translocation of NF-κB, which is believed to then promote the transcription

of the GLT-1 gene.[9]
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Caption: Ceftriaxone-induced GLT-1 upregulation pathway.

Effects of Ceftriaxone Across Neurological Disorder
Models
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Amyotrophic Lateral Sclerosis (ALS)
In animal models of ALS, ceftriaxone has been shown to delay the onset of motor deficits and

prolong survival.[6] This is primarily linked to its ability to counteract the loss of GLT-1

expression observed in ALS.[6] Despite promising preclinical data, a large-scale phase 3

clinical trial in ALS patients did not demonstrate a significant difference in survival between the

ceftriaxone and placebo groups.[6]

Alzheimer's Disease (AD)
In mouse models of AD, ceftriaxone treatment has been shown to improve cognitive function.

[10][11] This cognitive improvement is associated with the upregulation of GLT-1 and the

glutamate-glutamine cycle.[10][11] Furthermore, some studies suggest that ceftriaxone can

reduce the burden of amyloid-β (Aβ) and attenuate neuroinflammation.[12][13] One study found

that ceftriaxone treatment in APP/PS1 mice prevented the upregulation of extrasynaptic

GluN2B and its downstream signaling, including m-calpain and phosphorylated p38 MAPK.[14]

Parkinson's Disease (PD)
Ceftriaxone has demonstrated neuroprotective effects in rodent models of Parkinson's disease

by protecting dopaminergic neurons and ameliorating motor deficits.[15] These effects are

correlated with the upregulation of GLT-1 expression in the striatum and hippocampus.[10][15]

Ceftriaxone has also been shown to reduce oxidative damage and glial cell activation in PD

models.[2][16] Mechanistic studies suggest that ceftriaxone may inhibit the ferroptosis pathway

by regulating the expression of solute carrier family 7 member 11 (SLC7A11) and glutathione

peroxidase 4 (GPX4).[16][17]

Stroke
In experimental models of stroke, ceftriaxone administration has been found to reduce infarct

size and improve neurological outcomes.[3][18] These protective effects are linked to both the

upregulation of GLT-1 activity and the induction of neurotrophins.[18] A study in rats subjected

to middle cerebral artery occlusion (MCAO) showed that ceftriaxone significantly reduced

mortality and improved neuronal survival in the penumbra.[18]

Epilepsy
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Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[19]

[20] By upregulating GLT-1, ceftriaxone helps to clear excess synaptic glutamate, a key factor

in seizure generation and propagation.[19][21] Some studies also suggest that ceftriaxone's

antiepileptic effects may be mediated by a reduction in oxidative stress and modulation of

connexin 43 expression in the hippocampus.[7][20]

Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on the effects of

ceftriaxone.

Table 1: Effects of Ceftriaxone on GLT-1 Expression and Glutamate Uptake
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Neurolo
gical
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r Model

Species
Ceftriax
one
Dose
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Treatme
nt

Brain
Region

Change
in GLT-1
Express
ion

Change
in
Glutama
te
Uptake

Referen
ce(s)

Huntingto

n's

Disease

(R6/2)

Mouse

200

mg/kg/da

y, i.p.

13 weeks

Cerebral

Cortex &

Striatum

Significa

nt

increase

Not

Assesse

d

[22]

Stroke

(MCAO)
Rat

200

mg/kg,

i.p.

Single

dose

post-

MCAO

Peri-

infarct

zone

No

significan

t

increase

Increase

d activity

(P <

0.05)

[18]

Alcohol

Depende

nce (P

rats)

Rat

100

mg/kg,

i.p.

5 days
NAc &

PFC

Significa

nt

upregulat

ion

Not

Assesse

d

[9]

Naïve Rat
150 μg,

i.t.
7 days

Spinal

Cord

77%

increase

in

dimerize

d GLT-1

Not

Assesse

d

[5]

Cocaine

Seeking
Rat

200

mg/kg,

i.p.

7 days

Nucleus

Accumbe

ns

Restored

to control

levels

Restored

to control

levels

[23]

Alzheime

r's

Disease

(APP/PS

1)

Mouse

200

mg/kg/da

y, i.p.

5 days

Somatos

ensory &

Visual

Cortex

Restored

nearly to

control

levels

Normaliz

ed

glutamat

e levels

[1]

Table 2: Behavioral and Pathological Outcomes of Ceftriaxone Treatment
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Neurologi
cal
Disorder
Model

Species
Ceftriaxo
ne Dose

Duration
of
Treatmen
t

Key
Outcome(
s)

Quantitati
ve
Change

Referenc
e(s)

Stroke

(MCAO)
Rat

200 mg/kg,

i.p.

Single

dose post-

MCAO

24-h

Mortality

Reduced

from 34.5%

to 0% (P <

0.01)

[18]

Parkinson'

s Disease

(MPTP)

Mouse
100 & 200

mg/kg
14 days

Cognitive

Deficits (T-

maze)

Improved [1]

Epilepsy

(PTZ-

kindled)

Rat
Not

specified

Not

specified

Seizure

Duration

Significantl

y

decreased

[7]

Alzheimer'

s Disease

(Aβ

injection)

Mouse

100

mg/kg/day,

i.p.

36 days
Amyloid

Deposition

Significantl

y

attenuated

[12][13]

Neuropathi

c Pain

(CCI)

Rat
Not

specified

Not

specified

Spinal

GSH

Levels

Significantl

y increased

on day 7 (P

< 0.05)

[24]

Experimental Protocols
Animal Models and Ceftriaxone Administration

Rodent Models: A variety of rodent models are utilized to study the effects of ceftriaxone,

including transgenic models (e.g., R6/2 for Huntington's, APP/PS1 for Alzheimer's), toxin-

induced models (e.g., 6-OHDA or MPTP for Parkinson's), and injury models (e.g., MCAO for

stroke, CCI for neuropathic pain).[1][5][15][18][22]

Administration: Ceftriaxone is typically administered via intraperitoneal (i.p.) injection at

doses ranging from 100 to 200 mg/kg/day.[1][18] Treatment durations vary from a single
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dose to several weeks, depending on the specific model and study objectives.[1][18] For

studies targeting the spinal cord, intrathecal (i.t.) administration may be used.[5]

Measurement of GLT-1 Expression and Function
Western Blotting: This is a standard technique used to quantify the protein expression levels

of GLT-1 in brain tissue homogenates.[5][22][25] Brain regions of interest are dissected, and

protein is extracted. Following SDS-PAGE and transfer to a membrane, GLT-1 protein is

detected using a specific primary antibody and a labeled secondary antibody.

Immunohistochemistry: This method allows for the visualization and localization of GLT-1

protein within brain tissue sections.[15] It provides information on the cellular distribution of

the transporter, often showing its colocalization with astrocytic markers like GFAP.

Glutamate Uptake Assay: The functional activity of GLT-1 is assessed by measuring the

uptake of radiolabeled glutamate (e.g., [3H]glutamate) into synaptosomes or brain tissue

slices.[23] An increase in the uptake of radiolabeled glutamate following ceftriaxone

treatment indicates enhanced transporter function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7483567/
https://pubmed.ncbi.nlm.nih.gov/19008722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3797852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2795043/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: General experimental workflow for preclinical ceftriaxone studies.

Beyond GLT-1: Other Neuroprotective Mechanisms
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While GLT-1 upregulation is the most well-established mechanism, ceftriaxone may exert its

neuroprotective effects through other pathways:

Anti-inflammatory Effects: Ceftriaxone has been shown to reduce the production of pro-

inflammatory cytokines, such as TNF-α and IL-1β, and to suppress the activation of microglia

and astrocytes in models of neuroinflammation.[13][16]

Antioxidant Properties: The drug can attenuate oxidative stress by increasing the levels of

endogenous antioxidants like glutathione (GSH) and reducing lipid peroxidation.[2][20][24]

Anti-apoptotic Effects: Ceftriaxone can modulate apoptosis by altering the expression of pro-

and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and inhibiting the activation of

caspases.[24]
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Caption: Multifaceted neuroprotective mechanisms of ceftriaxone.

Conclusion and Future Directions
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Ceftriaxone sodium exhibits robust neuroprotective properties in a wide range of preclinical

models of neurological disorders, primarily through the upregulation of the glutamate

transporter GLT-1. Its ability to also mitigate neuroinflammation, oxidative stress, and apoptosis

further underscores its therapeutic potential. While the translation of these promising preclinical

findings to clinical efficacy has been challenging, as evidenced by the ALS clinical trial, the

multifaceted mechanism of action of ceftriaxone warrants further investigation. Future research

should focus on elucidating the precise molecular targets and signaling pathways of

ceftriaxone, optimizing dosing and delivery strategies to the central nervous system, and

identifying patient populations with specific neurological disorders who are most likely to benefit

from this therapeutic approach. The development of novel compounds that specifically target

the GLT-1 upregulation pathway, inspired by the action of ceftriaxone, may also represent a

promising avenue for the treatment of a host of debilitating neurological diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3797852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3797852/
https://www.benchchem.com/product/b1668364#ceftriaxone-sodium-mechanism-of-action-in-neurological-disorders
https://www.benchchem.com/product/b1668364#ceftriaxone-sodium-mechanism-of-action-in-neurological-disorders
https://www.benchchem.com/product/b1668364#ceftriaxone-sodium-mechanism-of-action-in-neurological-disorders
https://www.benchchem.com/product/b1668364#ceftriaxone-sodium-mechanism-of-action-in-neurological-disorders
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668364?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

